N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethyl chloroformate under basic conditions.
Construction of the Tetrahydropyrimidine Core: The intermediate is then reacted with ethyl acetoacetate and urea under reflux conditions to form the tetrahydropyrimidine core.
Final Coupling Reaction: The final step involves coupling the tetrahydropyrimidine intermediate with 4-ethoxyphenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis mechanisms.
Chemical Research: The compound serves as a model molecule for studying complex organic reactions and synthesis techniques.
Industrial Applications: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces apoptosis by activating caspase pathways and causing G2/M phase cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-4-methoxybenzamide
- Cyclopropyl 4-methoxyphenyl ketone
- N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives
Uniqueness
N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its ability to induce apoptosis in cancer cells
Properties
Molecular Formula |
C24H29N5O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H29N5O4/c1-3-33-20-8-4-17(5-9-20)25-23(31)21-16-22(30)27-24(26-21)29-14-12-28(13-15-29)18-6-10-19(32-2)11-7-18/h4-11,21H,3,12-16H2,1-2H3,(H,25,31)(H,26,27,30) |
InChI Key |
WXZYYSRGVKHSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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